N-Benzyl-N',N'-dimethyl-N-phenyl-1,3-propanediamine fumarate
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Overview
Description
N-Benzyl-N’,N’-dimethyl-N-phenyl-1,3-propanediamine fumarate: is a chemical compound with a complex structure that includes benzyl, dimethyl, and phenyl groups attached to a propanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N’,N’-dimethyl-N-phenyl-1,3-propanediamine fumarate typically involves multiple steps. One common method is the reductive amination of benzaldehyde with N,N-dimethyl-1,3-propanediamine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting intermediate is then reacted with fumaric acid to form the fumarate salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, solvent selection, and purification processes.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-N’,N’-dimethyl-N-phenyl-1,3-propanediamine fumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: In chemistry, N-Benzyl-N’,N’-dimethyl-N-phenyl-1,3-propanediamine fumarate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: Its structure allows it to interact with specific biological targets, making it useful in drug discovery and development .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may act as inhibitors of certain enzymes or receptors, providing a basis for the development of new drugs .
Industry: Industrially, N-Benzyl-N’,N’-dimethyl-N-phenyl-1,3-propanediamine fumarate is used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various applications, including as a catalyst or stabilizer .
Mechanism of Action
The mechanism of action of N-Benzyl-N’,N’-dimethyl-N-phenyl-1,3-propanediamine fumarate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by the benzyl and phenyl groups, which can form non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Dimethylbenzylamine: This compound has a similar structure but lacks the phenyl group attached to the propanediamine backbone.
N,N-Dimethyl-1,3-propanediamine: This compound is structurally similar but does not contain the benzyl or phenyl groups.
N-Benzyl-N,N-dimethylethylenediamine: This compound has a similar benzyl and dimethyl substitution but differs in the length of the carbon chain.
Uniqueness: N-Benzyl-N’,N’-dimethyl-N-phenyl-1,3-propanediamine fumarate is unique due to the presence of both benzyl and phenyl groups, which confer specific chemical and biological properties. These groups enhance its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
100196-37-0 |
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Molecular Formula |
C22H28N2O4 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N'-benzyl-N,N-dimethyl-N'-phenylpropane-1,3-diamine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C18H24N2.C4H4O4/c1-19(2)14-9-15-20(18-12-7-4-8-13-18)16-17-10-5-3-6-11-17;5-3(6)1-2-4(7)8/h3-8,10-13H,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
MYZFZSFPUCHFNJ-WLHGVMLRSA-N |
Isomeric SMILES |
CN(C)CCCN(CC1=CC=CC=C1)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCCN(CC1=CC=CC=C1)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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